molecular formula C17H23NO2 B11844632 Ethyl 6-benzyl-6-azaspiro[2.5]octane-1-carboxylate

Ethyl 6-benzyl-6-azaspiro[2.5]octane-1-carboxylate

Katalognummer: B11844632
Molekulargewicht: 273.37 g/mol
InChI-Schlüssel: NZQANHGDSBBELG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 6-benzyl-6-azaspiro[2.5]octane-1-carboxylate is a chemical compound with the molecular formula C17H23NO2. It belongs to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings are connected through a single atom.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-benzyl-6-azaspiro[2.5]octane-1-carboxylate typically involves the reaction of N-benzyl-4-piperidone with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the spiro compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reagents to achieve higher yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 6-benzyl-6-azaspiro[2.5]octane-1-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Ethyl 6-benzyl-6-azaspiro[2.5]octane-1-carboxylate has several scientific research applications:

Wirkmechanismus

The mechanism of action of ethyl 6-benzyl-6-azaspiro[2.5]octane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spiro structure allows for unique binding interactions, which can modulate the activity of these targets. The exact pathways and molecular targets involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Ethyl 6-benzyl-6-azaspiro[2.5]octane-1-carboxylate is unique due to its specific combination of functional groups and spiro structure, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C17H23NO2

Molekulargewicht

273.37 g/mol

IUPAC-Name

ethyl 6-benzyl-6-azaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C17H23NO2/c1-2-20-16(19)15-12-17(15)8-10-18(11-9-17)13-14-6-4-3-5-7-14/h3-7,15H,2,8-13H2,1H3

InChI-Schlüssel

NZQANHGDSBBELG-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1CC12CCN(CC2)CC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.